molecular formula C12H18ClN3O B2998140 4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide CAS No. 1273845-43-4

4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide

Cat. No.: B2998140
CAS No.: 1273845-43-4
M. Wt: 255.75
InChI Key: SNOOYAMDKDNWKC-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide is a benzamide derivative characterized by a 4-amino-2-chloro-substituted aromatic ring and a tertiary amine side chain (ethyl(methyl)aminoethyl group).

Properties

IUPAC Name

4-amino-2-chloro-N-[2-[ethyl(methyl)amino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-3-16(2)7-6-15-12(17)10-5-4-9(14)8-11(10)13/h4-5,8H,3,6-7,14H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOOYAMDKDNWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCNC(=O)C1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide typically involves multiple steps. One common method starts with the nitration of o-toluidine to produce 4-nitro-o-toluidine. This intermediate is then converted to 2-hydroxy-4-nitrotoluene by heating with nitrous acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the chloro group can produce hydroxyl or alkoxy derivatives.

Scientific Research Applications

4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Compared Compounds

Compound Name Substituents/Modifications Molecular Formula Notable Properties/Applications Evidence ID
4-Amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide 4-amino, 2-Cl, N-ethyl(methyl)aminoethyl side chain C₁₃H₁₉ClN₃O Tertiary amine enhances solubility -
4-Chloro-N-(2-methoxyphenyl)benzamide 4-Cl, 2-methoxy phenyl ring C₁₄H₁₂ClNO₂ Crystallographically stable (X-ray data)
4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide HCl 4-amino, 2-methoxy, diethylaminoethyl side chain (hydrochloride salt) C₁₄H₂₄ClN₃O₂ Improved bioavailability due to HCl salt
2-[(4-Chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methylideneamino]benzamide 4-Cl, methoxybenzylidene hydrazide linkage C₂₂H₁₉ClN₂O₃ Potential for Schiff base reactivity
4-Chloro-N-[2-methyl-3-(tetrazol-1-yl)phenyl]-3-nitrobenzamide 4-Cl, 3-NO₂, tetrazole-containing side chain C₁₅H₁₁ClN₆O₃ Nitro group increases electrophilicity

Biological Activity

The compound 4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide is a member of the benzamide class of compounds, which has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects, and potential uses in medicine, particularly in antimicrobial and anticancer contexts.

Chemical Structure and Properties

This compound features a benzamide backbone with specific functional groups that contribute to its biological activity. The presence of the amino group and the chloro substituent are critical for its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C12H17ClN2O
  • Molecular Weight : 240.73 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

Key Findings :

  • The compound inhibits bacterial growth by interfering with cell wall synthesis.
  • It shows comparable efficacy to established antibiotics in preliminary assays.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through several mechanisms, including the modulation of histone deacetylases (HDACs).

Case Studies :

  • In Vitro Studies : The compound showed selective inhibition of HDAC3, leading to reduced proliferation of cancer cell lines such as HepG2.
    • IC50 Value : 1.30 μM against HepG2 cells, indicating potent anticancer activity compared to other HDAC inhibitors .
  • In Vivo Studies : In xenograft models, treatment with the compound resulted in a tumor growth inhibition (TGI) of approximately 48.89%, showcasing its potential as a lead compound for cancer therapy .

The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors within cells. This binding alters enzymatic activity and cellular signaling pathways.

  • Enzyme Interaction : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Cell Cycle Arrest : Evidence suggests that it induces G2/M phase arrest in cancer cells, promoting apoptosis and reducing tumor growth.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

Compound NameStructureBiological ActivityIC50 (μM)
4-amino-N-[2-(diethylamino)ethyl]benzamideStructureAnticancer (HDAC inhibitor)17.25
4-[bis-(2-chloroethyl)-amino]-benzamideStructureAnticancer (HDAC inhibitor)1.30

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